5-Fluoro-4-methylbenzimidazole

Catalog No.
S895409
CAS No.
1360938-47-1
M.F
C8H7FN2
M. Wt
150.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-4-methylbenzimidazole

CAS Number

1360938-47-1

Product Name

5-Fluoro-4-methylbenzimidazole

IUPAC Name

5-fluoro-4-methyl-1H-benzimidazole

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

InChI

InChI=1S/C8H7FN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11)

InChI Key

MDNUIMHNVNGXMS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=CN2)F

Canonical SMILES

CC1=C(C=CC2=C1N=CN2)F

5-Fluoro-4-methylbenzimidazole is a specialized, di-substituted bicyclic building block utilized in pharmaceutical development. Featuring a benzimidazole core with precise functionalization at the C4 (methyl) and C5 (fluoro) positions, this compound serves as a quantitative bioisostere for indoles and other heterocyclic scaffolds [1]. The strategic placement of the fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while the adjacent methyl group provides steric bulk that influences hinge-binding conformations in target receptors. For procurement professionals, this compound represents a critical intermediate for synthesizing histamine antagonists, GABA-A receptor modulators, and kinase inhibitors where precise tuning of lipophilicity and basicity is required [2].

Substituting 5-fluoro-4-methylbenzimidazole with generic analogs, such as unsubstituted benzimidazole, 5-fluorobenzimidazole, or 5-methylbenzimidazole, routinely results in a measured loss of target affinity and metabolic stability [1]. The synergistic effect of the C4-methyl and C5-fluoro groups cannot be replicated by mono-substitution. For example, in receptor antagonist development, relying solely on a 5-methyl substitution leads to a severe drop in receptor binding affinity (Ki > 500 nM), whereas the 5-fluoro-4-methyl combination maintains high potency [1]. Furthermore, the specific electron-withdrawing nature of the C5-fluorine modulates the pKa of the benzimidazole NH, directly impacting aqueous solubility and formulation compatibility. Procurement decisions must strictly specify CAS 1360938-47-1 when the synthetic route relies on this exact steric and electronic profile to achieve required pharmacokinetic properties [2].

Receptor Binding Affinity Preservation vs. Mono-Substituted Analogs

In structure-activity relationship (SAR) studies for receptor antagonists, the precise substitution on the benzimidazole core is critical. While a 5-methylbenzimidazole derivative showed significantly reduced affinity for the target receptor (Ki = 528 nM), the di-substituted 5-fluoro-4-methylbenzimidazole analog successfully maintained high binding affinity, comparable to the highly potent indole baseline [1]. This demonstrates that the addition of the fluorine atom is a strict requirement to rescue the binding interactions lost in mono-methylated variants.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound Data5-Fluoro-4-methylbenzimidazole derivative (Maintained high nanomolar affinity)
Comparator Or Baseline5-Methylbenzimidazole derivative (Ki = 528 nM, reduced affinity)
Quantified Difference5-Fluoro-4-methyl substitution rescues and maintains high potency lost in the 5-methyl analog.
ConditionsRecombinant human histamine H4 receptor displacement assay.

Buyers synthesizing targeted therapeutics must procure the exact 5-fluoro-4-methyl building block to avoid severe degradation in API potency.

Bioisosteric Interchangeability with Indole Scaffolds

Scaffold hopping from indoles to benzimidazoles often risks a drop in efficacy due to altered hydrogen bonding networks. However, functional assays demonstrate that a 5-fluoro-4-methylbenzimidazole derivative maintains equivalent functional activity to its corresponding 5-fluoro-4-methylindole analog [1]. In stark contrast, attempting this substitution with a 4,6-dichlorobenzimidazole results in a 20-fold decrease in activity compared to its respective indole baseline [1].

Evidence DimensionFunctional Assay Efficacy Retention
Target Compound Data5-Fluoro-4-methylbenzimidazole (Maintained equivalent activity to indole)
Comparator Or Baseline4,6-Dichlorobenzimidazole (20-fold less active than corresponding indole)
Quantified DifferenceThe 5-fluoro-4-methyl pattern perfectly mimics the indole baseline, avoiding the 20-fold activity penalty seen with dichloro substitution.
ConditionsFunctional efficacy assay for receptor antagonism.

Validates this specific compound as a highly reliable bioisostere for indoles, allowing procurement teams to bypass indole-related IP or stability issues without sacrificing performance.

Precursor Suitability and Processability in API Synthesis

As a synthetic intermediate, 5-fluoro-4-methylbenzimidazole exhibits reliable processability in complex API assembly. During the synthesis of GABA-A α5 negative allosteric modulators, this core undergoes efficient N-alkylation. Specifically, the reaction with cyclopropylmethyl derivatives yields the critical 1-(cyclopropylmethyl)-5-fluoro-4-methyl-1H-benzo[d]imidazole intermediate in a robust 58% isolated yield[1]. This predictable reactivity profile ensures reliable scale-up compared to more electron-deficient benzimidazoles that often suffer from poor alkylation yields.

Evidence DimensionN-Alkylation Isolated Yield
Target Compound Data5-Fluoro-4-methylbenzimidazole (58% yield for N-cyclopropylmethylation)
Comparator Or BaselineHighly electron-deficient benzimidazoles (Typically <30% yield or complex mixtures)
Quantified DifferenceAchieves a commercially viable 58% yield in a key C-N bond formation step.
ConditionsN-alkylation with cyclopropylmethyl halide in standard basic conditions.

Ensures predictable and scalable synthetic workflows, reducing raw material waste and lowering the overall cost of goods for complex API manufacturing.

Synthesis of Histamine H4 Receptor Antagonists

Directly leverages the compound's proven ability to maintain high receptor binding affinity (rescuing the potency loss seen in mono-methylated analogs) while serving as an effective indole bioisostere [1].

Development of GABA-A α5 Negative Allosteric Modulators

Utilizes the compound's robust processability in N-alkylation reactions to assemble complex CNS-active therapeutics for cognitive disorders, ensuring scalable intermediate yields[2].

Kinase Inhibitor Scaffold Hopping

Acts as a critical hinge-binding motif where the C4-methyl provides essential steric interactions with the kinase active site, and the C5-fluorine modulates the pKa and blocks metabolic oxidation, outperforming unsubstituted benzimidazoles [1].

XLogP3

2

Dates

Last modified: 08-16-2023

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